molecular formula C23H26FN3O5 B11427029 [4-(4-Fluorophenyl)piperazin-1-yl][3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B11427029
M. Wt: 443.5 g/mol
InChI Key: QKXAMLBOJCXPTF-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a piperazine ring, which is attached to a fluorophenyl group and a pyrazine-2-carboxamide moiety. It has garnered interest due to its potential pharmacological properties.

Preparation Methods

The synthetic routes for this compound are not widely documented, but industrial production methods typically involve the following steps:

    Piperazine Derivatization: Start with a piperazine core and introduce the fluorophenyl group.

    Oxazoline Formation: Introduce the oxazoline ring by reacting the fluorophenyl-piperazine intermediate with a suitable reagent under specific conditions.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological activity.

    Reduction: Reduction processes could lead to the formation of metabolites or inactive derivatives.

    Substitution: Substitution reactions at various positions (e.g., fluorophenyl, piperazine) may occur.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and halogenating agents (for substitution) may be involved.

    Major Products: These reactions can yield various products, including modified derivatives and metabolites.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate, especially in areas like central nervous system disorders.

    Chemistry: Explore its reactivity and interactions with other molecules.

    Biology: Study its effects on cellular processes and receptors.

    Industry: Assess its industrial applications, such as in pharmaceutical synthesis.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Investigate signaling pathways affected by its binding.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore other piperazine-based molecules with similar structures.

Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.

Properties

Molecular Formula

C23H26FN3O5

Molecular Weight

443.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C23H26FN3O5/c1-29-19-12-15(13-20(30-2)22(19)31-3)18-14-21(32-25-18)23(28)27-10-8-26(9-11-27)17-6-4-16(24)5-7-17/h4-7,12-13,21H,8-11,14H2,1-3H3

InChI Key

QKXAMLBOJCXPTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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